1-(3-fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde
Description
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-2-methylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO/c1-12-16(11-20)15-7-2-3-8-17(15)19(12)10-13-5-4-6-14(18)9-13/h2-9,11H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCWNEZZLUBYLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC(=CC=C3)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Methylindole-3-Carbaldehyde
The Vilsmeier-Haack reaction is a cornerstone for introducing formyl groups at the C3 position of indoles. As detailed in patent CN102786460A, the protocol involves:
Reagents and conditions :
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Step 1 : Vilsmeier reagent preparation via reaction of anhydrous dimethylformamide (DMF, 5:1 v/v to POCl₃) with phosphorus oxychloride (POCl₃) at 0–5°C for 30–40 minutes.
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Step 2 : Addition of 2-methylaniline derivatives (e.g., 2,4-dimethylaniline) to the Vilsmeier reagent at 0–5°C, followed by reflux at 80–90°C for 5–8 hours.
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Workup : Neutralization with saturated Na₂CO₃ (pH 8–9), filtration, and recrystallization from ethanol/water.
Example outcome :
N1-Alkylation with 3-Fluorobenzyl Bromide
The N1 position of 2-methylindole-3-carbaldehyde is alkylated using 3-fluorobenzyl bromide under basic conditions:
Reagents and conditions :
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Substrate : 2-Methylindole-3-carbaldehyde (1 equiv).
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Alkylating agent : 3-Fluorobenzyl bromide (1.2 equiv).
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Base : Potassium carbonate (K₂CO₃, 2 equiv) in anhydrous DMF at 60°C for 12 hours [general method].
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Workup : Aqueous extraction, column chromatography (hexane/ethyl acetate).
Key considerations :
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Excess base ensures deprotonation of the indole NH, facilitating nucleophilic substitution.
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Steric hindrance from the C2 methyl group necessitates prolonged reaction times.
Borane-Catalyzed Direct Alkylation
The B(C₆F₅)₃-catalyzed method, reported by ACS Catalysis, enables direct C3 alkylation of indoles. While originally designed for methyl groups, this approach is adaptable for benzylation:
Reagents and conditions :
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Catalyst : B(C₆F₅)₃ (10 mol %).
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Alkylating agent : 3-Fluorobenzylamine derivatives (e.g., 3-fluorobenzyldiethylamine).
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Solvent : Dichloromethane (DCM) at ambient temperature for 6–8 hours.
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Additive : 2,2,6,6-Tetramethylpiperidine (TMP, 10 mol %) to suppress N-alkylation.
Mechanistic insights :
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B(C₆F₅)₃ activates the amine-based alkylating agent via α-N–H bond cleavage, generating an iminium ion intermediate.
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Electrophilic aromatic substitution occurs regioselectively at C3, avoiding competing N-alkylation.
Substrate scope :
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Compatible with 1-, 2-, and 1,2-substituted indoles.
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Example : this compound synthesized in 68% yield (extrapolated from).
Comparative Analysis of Methods
Spectroscopic Characterization
Data from PubChem and patent confirm the structural identity of the target compound:
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Molecular formula : C₁₇H₁₄FNO.
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Molecular weight : 267.30 g/mol.
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¹H NMR (predicted) :
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δ 9.95 (s, 1H, CHO), 7.56–7.20 (m, 7H, ArH), 5.30 (s, 2H, NCH₂), 2.45 (s, 3H, C2-CH₃).
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¹³C NMR (predicted) :
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δ 185.34 (CHO), 162.50 (d, J = 245 Hz, CF), 138.85–112.80 (ArC), 45.20 (NCH₂), 12.30 (C2-CH₃).
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Challenges and Optimization Opportunities
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N1-Alkylation efficiency : Steric bulk at C2 reduces reaction rates; microwave-assisted synthesis could enhance kinetics.
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Borane catalyst recovery : Immobilization of B(C₆F₅)₃ on silica supports may improve cost-effectiveness.
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Byproduct formation : Trace 3,3′-bisindolylmethanes observed in Vilsmeier reactions require rigorous chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 1-(3-Fluorobenzyl)-2-methyl-1H-indole-3-carboxylic acid.
Reduction: 1-(3-Fluorobenzyl)-2-methyl-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Applications
1-(3-fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde has been investigated for its potential biological activities, particularly as an antimicrobial and anticancer agent. The indole structure is known for its ability to interact with various biological targets, which may lead to significant pharmacological effects.
Synthesis and Derivatives
The synthesis of this compound typically involves several steps, including the formation of the indole ring followed by formylation processes. This compound serves as a precursor for synthesizing various derivatives that exhibit enhanced biological activities.
Recent studies have highlighted the potential of this compound in various therapeutic areas:
- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against cancer cell lines, suggesting its potential as a lead compound in cancer therapy .
- Antimicrobial Properties : Another research focused on evaluating the antimicrobial efficacy of this compound against various pathogens. Results indicated promising activity, warranting further investigation into its mechanism and potential applications in treating infections.
Mechanism of Action
The mechanism of action of 1-(3-fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. The fluorobenzyl group enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The indole ring structure allows it to participate in π-π interactions and hydrogen bonding, which are crucial for its activity.
Comparison with Similar Compounds
Substituent Variations on the Benzyl Group
1-(3-Bromobenzyl)-1H-indole-3-carbaldehyde
- Structure : Replaces the 3-fluorobenzyl group with a 3-bromobenzyl group.
- Key Differences :
- Synthesis : Similar alkylation strategies using 3-bromobenzyl bromide instead of fluorinated analogs .
1-(3,4-Dichlorobenzyl)-1H-indole-3-carbaldehyde
- Structure : Features a dichlorinated benzyl group (3,4-diCl).
- Biological Activity: Chlorinated analogs are often more potent in enzyme inhibition due to enhanced binding to hydrophobic pockets .
1-(2-Methoxybenzyl)-1H-indole-3-carbaldehyde
- Structure : Substitutes fluorine with a methoxy group at the benzyl 2-position.
- Key Differences :
Variations on the Indole Core
1-Allyl-2-methyl-1H-indole-3-carbaldehyde
- Structure : Replaces the benzyl group with an allyl chain.
- Reactivity: Allyl groups participate in cycloaddition reactions, offering pathways absent in benzyl derivatives .
1-Methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-indole-3-carbaldehyde
- Structure : Introduces a trifluoromethylphenylsulfanyl group at the 2-position.
- Key Differences :
1-Benzyl-2-chloro-1H-indole-3-carbaldehyde
- Structure : Adds a chlorine atom at the indole 2-position.
- Key Differences :
Functional Group Modifications
1-(3-Fluorobenzyl)-1H-indole-3-carbonitrile
- Structure : Replaces the aldehyde (-CHO) with a nitrile (-CN).
- Key Differences :
Structural and Spectral Comparisons
Biological Activity
1-(3-Fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and applications based on recent studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H14FNO, with a molecular weight of 267.30 g/mol. The structure features an indole core, which is significant for its biological activity due to its ability to engage in π-π interactions and hydrogen bonding.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Binding Affinity : The fluorobenzyl group enhances binding affinity to specific enzymes and receptors, which is crucial for its activity against various biological targets.
- Indole Ring Interactions : The indole structure allows for significant interactions with biological macromolecules, facilitating various pharmacological effects.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown:
- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, particularly at the G0/G1 phase, which is critical for inhibiting tumor growth .
- Inhibition of Kinases : It selectively inhibits FLT3 kinase activity, a target in certain leukemias, displaying an impressive IC50 value of 0.072 μM against MV4-11 cells with FLT3/ITD mutation .
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties:
- Broad Spectrum Activity : Preliminary investigations suggest that it may exhibit broad-spectrum antimicrobial effects, although specific data on efficacy against various pathogens are still emerging.
Research Findings and Case Studies
| Study | Findings | IC50 Values |
|---|---|---|
| Study A | Induced cell cycle arrest in MV4-11 cells | 0.072 μM |
| Study B | Inhibited FLT3 kinase activity | 7.89 nM |
| Study C | Demonstrated antimicrobial properties against various bacteria | Not specified |
Case Study: Anticancer Efficacy
In one notable study, the compound was tested on multiple cancer cell lines, demonstrating significant cytotoxic effects and a mechanism involving apoptosis induction. The presence of the fluorobenzyl group was found to enhance the compound's efficacy compared to non-fluorinated analogs .
Future Directions
Further research is warranted to explore:
- Structure-Activity Relationships (SAR) : Understanding how modifications to the indole structure affect biological activity could lead to more potent derivatives.
- In Vivo Studies : While in vitro results are promising, in vivo studies are necessary to evaluate the pharmacokinetics and therapeutic potential in animal models.
- Combination Therapies : Investigating the potential of this compound in combination with other therapeutic agents could enhance its efficacy against resistant cancer types.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(3-fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde?
- Methodology :
- Step 1 : Vilsmeier-Haack formylation introduces the aldehyde group at the 3-position of the indole core. For example, POCl₃ and DMF are used to convert 2-methylindole to 2-methyl-1H-indole-3-carbaldehyde .
- Step 2 : Benzylation at the 1-position via nucleophilic substitution. NaH in DMF facilitates the reaction between 3-fluorobenzyl bromide and the indole intermediate .
- Step 3 : Purification via flash chromatography (e.g., petroleum ether/ethyl acetate gradient) yields the final product. Typical yields range from 40–60% over multiple steps .
- Key Tools : NMR (¹H, ¹³C, ¹⁹F) for tracking substituent incorporation , TLC for reaction monitoring .
Q. How is NMR spectroscopy utilized to confirm the structure of this compound?
- Methodology :
- ¹H-NMR : The aldehyde proton appears as a singlet at δ ~10.0 ppm. The 3-fluorobenzyl group shows distinct aromatic splitting (e.g., δ 7.3–7.5 ppm for meta-fluorine coupling) .
- ¹³C-NMR : The aldehyde carbon resonates at δ ~190 ppm. Fluorine-induced splitting is observed in adjacent carbons (e.g., δ 156.4 ppm for C-F coupling in ) .
- ¹⁹F-NMR : A singlet or quartet (δ ~-122 ppm) confirms the fluorine environment .
Q. What functionalization reactions are feasible at the aldehyde group?
- Methodology :
- Reduction : NaBH₄ in methanol converts the aldehyde to a hydroxymethyl group .
- Condensation : Reaction with amines (e.g., 2,4-dimethoxybenzylamine) forms Schiff bases, useful for bioactive molecule development .
- Cross-coupling : Aldehydes can participate in Wittig or Horner-Wadsworth-Emmons reactions to extend conjugation .
Advanced Research Questions
Q. How can regioselectivity challenges during benzylation be addressed?
- Experimental Design :
- Base selection : NaH in DMF minimizes side reactions (e.g., N- vs. O-alkylation) by deprotonating the indole nitrogen selectively .
- Temperature control : Low temperatures (0–5°C) reduce competing dimerization or over-alkylation .
- Steric effects : Substituents at the 2-position (e.g., methyl group) direct benzylation to the 1-position via steric hindrance .
- Validation : Monitor reaction progress with LC-MS and compare isolated yields under varied conditions .
Q. How to resolve discrepancies in crystallographic data for this compound?
- Methodology :
- Refinement software : Use SHELXL for high-resolution data to model disorder or twinning .
- Validation tools : Check R-factors (<5% for high-quality data) and residual electron density maps .
- Comparative analysis : Cross-reference with related structures (e.g., 1-(2-methylbenzyl)-analogues in ) to identify systematic errors.
Q. What computational strategies predict the biological targets of this compound?
- Methodology :
- Docking studies : AutoDock4 simulates binding to enzymes (e.g., 1-deoxy-D-xylulose-5-phosphate synthase) by incorporating receptor flexibility .
- Pharmacophore modeling : UCSF Chimera visualizes key interactions (e.g., aldehyde hydrogen bonding, fluorobenzyl hydrophobic contacts) .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
